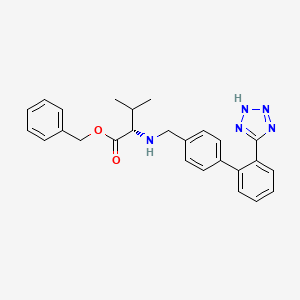

Des(oxopentyl) Valsartan Benzyl Ester

Description

Systematic Nomenclature and Structural Relationship to Valsartan (B143634)

Des(oxopentyl) Valsartan Benzyl (B1604629) Ester is chemically known by its systematic IUPAC name: N-[[2'-(1H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine phenylmethyl ester biosynth.com. Another systematic name is (S)-N-(1-Benzyloxycarbonyl-2-methylprop-1-yl)-N-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine allmpus.com. The compound is also commonly referred to by synonyms such as Valsartan Desvaleryl Benzyl Impurity synthinkchemicals.comchemicalbook.com.

The structural relationship between Des(oxopentyl) Valsartan Benzyl Ester and the active pharmaceutical ingredient, Valsartan, is defined by two key differences:

Absence of the N-pentanoyl (valeryl) group: The prefix "Des(oxopentyl)" indicates the lack of the N-(1-oxopentyl) group that is characteristic of Valsartan.

Presence of a benzyl ester: The carboxylic acid functional group of the L-valine moiety in Valsartan is esterified with a benzyl group, forming a phenylmethyl ester biosynth.com.

Essentially, this compound represents the core structure of Valsartan without the acyl side chain and with the carboxyl group protected as a benzyl ester.

| Feature | Valsartan | This compound |

|---|---|---|

| N-Acyl Group | N-pentanoyl (valeryl) group | Absent |

| Carboxyl Group | Free carboxylic acid | Benzyl ester |

Classification within Valsartan Impurity Profiles

This compound is recognized as a process-related impurity in the synthesis of Valsartan synthinkchemicals.comsynthinkchemicals.com. Pharmaceutical manufacturers and regulatory bodies require the identification and control of such impurities to ensure the quality and safety of the final drug product. This compound is used as a reference standard for analytical purposes, such as in High-Performance Liquid Chromatography (HPLC), to detect and quantify its presence in batches of Valsartan biosynth.com. Its inclusion in impurity profiling is crucial for Abbreviated New Drug Application (ANDA) filings with regulatory agencies like the FDA synthinkchemicals.com.

Structural Elements Pertaining to its Formation Pathways

The structure of this compound provides insights into its likely formation during the synthesis of Valsartan. It is considered a key intermediate in certain synthetic routes.

One plausible pathway involves the N-alkylation of L-valine benzyl ester with a substituted biphenyl (B1667301) methyl halide (e.g., 4-bromomethyl-2'-cyanobiphenyl) google.com. The resulting molecule is this compound (or its nitrile precursor). The subsequent step in the synthesis of Valsartan would be the N-acylation with valeryl chloride to introduce the pentanoyl group, followed by debenzylation to free the carboxylic acid google.comgoogleapis.com.

Therefore, the presence of this compound as an impurity can result from an incomplete acylation reaction, where a portion of the intermediate remains unreacted. The use of L-valine benzyl ester as a starting material is a critical factor in this formation pathway google.comgoogle.com.

| Identifier | Value |

|---|---|

| CAS Number | 676129-93-4 allmpus.comsynthinkchemicals.comchemicalbook.comchemicalbook.com |

| Molecular Formula | C26H27N5O2 biosynth.comallmpus.comsynthinkchemicals.comchemicalbook.com |

| Molecular Weight | 441.52 g/mol allmpus.comsynthinkchemicals.comchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c1-18(2)24(26(32)33-17-20-8-4-3-5-9-20)27-16-19-12-14-21(15-13-19)22-10-6-7-11-23(22)25-28-30-31-29-25/h3-15,18,24,27H,16-17H2,1-2H3,(H,28,29,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQMWQPHRJGJQL-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729545 | |

| Record name | Benzyl N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676129-93-4 | |

| Record name | N-[[2′-(2H-Tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676129-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Pathways for Des Oxopentyl Valsartan Benzyl Ester

Role as an Intermediate in Valsartan (B143634) Total Synthesis Approaches

In several established synthetic routes for Valsartan, Des(oxopentyl) Valsartan Benzyl (B1604629) Ester is a crucial, isolatable intermediate. scbt.comgoogle.comacs.org Its formation represents the convergence of the valine and biphenyl (B1667301) tetrazole portions of the final drug molecule, prior to the final acylation step.

The synthesis of Des(oxopentyl) Valsartan Benzyl Ester is primarily achieved through two main reaction types: N-alkylation and reductive amination.

N-Alkylation: A common method involves the N-alkylation of L-valine benzyl ester with a reactive biphenyl derivative. google.comgoogle.com For instance, L-valine benzyl ester hydrochloride can be reacted with 4-bromomethyl-2'-cyanobiphenyl. google.com This substitution reaction directly forms the carbon-nitrogen bond, linking the two key fragments of the molecule. Similarly, reacting 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole with an L-valine ester is another pathway to a protected form of this intermediate. googleapis.com

Reductive Amination: An alternative pathway involves the reaction of 2'-tetrazolylbiphenyl-4-carbaldehyde with L-valine benzyl ester hydrochloride. googleapis.com This reaction proceeds in the presence of a reducing agent, such as sodium cyanoborohydride, to form the secondary amine of this compound. googleapis.com

The table below summarizes these key reaction steps.

Table 1: Key Reaction Steps for Benzyl Ester Formation

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| L-valine benzyl ester hydrochloride | 4-bromomethyl-2'-cyanobiphenyl | Base (e.g., Diisopropylethylamine) | N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine benzyl ester* | google.comgoogle.com |

| L-valine benzyl ester hydrochloride | 2'-tetrazolylbiphenyl-4-carbaldehyde | Sodium cyanoborohydride | This compound | googleapis.com |

| L-valine methyl ester hydrochloride | 1-triphenylmethyl-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole | N,N-Diisopropylethylamine, DMF | N-[[2'-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-l-valine Methyl Ester** | acs.org |

*This is the cyanobiphenyl precursor which is later converted to the tetrazole. **This is the methyl ester analogue, but the reaction is directly comparable for the benzyl ester.

The synthesis of this compound is fundamentally a process of derivatizing two core precursors: an L-valine ester and a biphenylmethyl halide or aldehyde. The choice of precursors dictates the specific reaction conditions.

L-Valine Benzyl Ester: This precursor provides the amino acid backbone of the molecule. It is typically used as a hydrochloride or tosylate salt in the reaction. google.comgoogle.com

Biphenyl Precursors: The second key precursor is the biphenyl moiety, which contains the functionality for linking to the valine ester. Common examples include:

4-Bromomethyl-2'-cyanobiphenyl: Used in N-alkylation reactions. The cyano group is subsequently converted to a tetrazole ring in a later step. google.com

2'-Tetrazolylbiphenyl-4-carbaldehyde: Used in reductive amination reactions. Here, the tetrazole ring is already present on the precursor. googleapis.com

5-(4'-Bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole: A precursor where the tetrazole is protected with a trityl group to prevent side reactions. acs.org

The table below details these primary precursors.

Table 2: Key Precursors for Derivatization

| Precursor Name | Chemical Role | Synthetic Pathway | Reference |

|---|---|---|---|

| L-Valine Benzyl Ester | Provides the valine backbone and benzyl ester protecting group. | N-Alkylation, Reductive Amination | google.comgoogle.comgoogleapis.com |

| 4-Bromomethyl-2'-cyanobiphenyl | Biphenyl source with a reactive bromomethyl group for alkylation. | N-Alkylation | google.com |

| 2'-Tetrazolylbiphenyl-4-carbaldehyde | Biphenyl source with an aldehyde for reductive amination. | Reductive Amination | googleapis.com |

By-product Formation during Valsartan Manufacturing Processes

This compound is also recognized as a process-related impurity in the manufacturing of Valsartan, where it is known as Valsartan Desvaleryl Benzyl Impurity. synthinkchemicals.combiosynth.com Its presence typically indicates an issue with the efficiency of a specific chemical transformation rather than formation through an unintended, separate reaction pathway.

The primary mechanism leading to the presence of this compound as an impurity is the incomplete N-acylation reaction. In the total synthesis of Valsartan, this compound is the direct substrate for acylation with valeryl chloride (pentanoyl chloride). google.comgoogleapis.com If this reaction does not proceed to completion, the unreacted starting material, this compound, will be carried through the process and appear as an impurity in the subsequent Valsartan Benzyl Ester or final Valsartan active pharmaceutical ingredient (API).

While theoretically possible, the formation of this compound through distinct side-reactions is less common than its persistence as an unreacted intermediate. The main synthesis routes are designed to specifically create this compound as a precursor to the subsequent acylation step. google.comacs.orggoogleapis.com Therefore, its appearance as a by-product is almost always linked to the incomplete forward reaction of the main pathway.

The generation of this compound as an impurity is highly dependent on the conditions of the N-acylation step where it is consumed. Several factors can lead to an incomplete reaction:

Stoichiometry of Reagents: An insufficient molar equivalent of valeryl chloride relative to the this compound will inevitably leave unreacted starting material.

Base and Solvent: The choice and amount of base (e.g., triethylamine, diisopropylethylamine) and solvent (e.g., dichloromethane) are critical for facilitating the acylation. google.comgoogle.com Sub-optimal choices can reduce the reaction rate and lead to an incomplete conversion.

Temperature and Reaction Time: The acylation is typically run at a specific temperature for a set duration to ensure completion. beilstein-journals.org Deviations, such as lower temperatures or insufficient reaction time, can result in a higher concentration of the unreacted this compound intermediate.

Therefore, strict control over the acylation reaction conditions is essential to minimize the level of this specific impurity in the final product.

Table 3: Mentioned Compound Names

| Compound Name | CAS Number | Alternate Names/Synonyms |

|---|---|---|

| This compound | 676129-93-4 | N-[[2'-(1H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine Benzyl Ester; Valsartan Desvaleryl Benzyl Impurity |

| Valsartan | 137862-53-4 | N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine |

| L-Valine Benzyl Ester | 16652-71-4 | Phenylmethyl L-valinate |

| 4-Bromomethyl-2'-cyanobiphenyl | 114772-54-2 | 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile |

| Valeryl Chloride | 638-29-9 | Pentanoyl chloride |

| 2'-Tetrazolylbiphenyl-4-carbaldehyde | 151240-98-3 | 4'-([1,1'-Biphenyl]-4-yl)-2'-(1H-tetrazol-5-yl)carbaldehyde |

| Sodium Cyanoborohydride | 25895-60-7 | - |

| 5-(4'-Bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole | 124750-51-2 | - |

| L-valine methyl ester hydrochloride | 6306-52-1 | - |

| Triethylamine | 121-44-8 | N,N-Diethylethanamine |

Mechanistic Investigations into the Formation of Des Oxopentyl Valsartan Benzyl Ester

Degradation Pathways Leading to its Formation under Stress Conditions

Stress testing is a crucial component of drug development, providing insights into the intrinsic stability of a drug substance and helping to identify potential degradation products. While specific mechanistic studies on the formation of Des(oxopentyl) Valsartan (B143634) Benzyl (B1604629) Ester under stress conditions are not extensively detailed in publicly available literature, an understanding can be derived from the known degradation pathways of Valsartan and the chemical nature of the impurity itself.

Hydrolytic degradation involves the cleavage of chemical bonds by water. In the context of Valsartan, which possesses both an amide and an ester linkage (in its ester prodrugs), it is susceptible to hydrolysis. While studies on Valsartan's forced degradation indicate it is relatively stable under neutral and basic hydrolytic conditions, it shows significant degradation under acidic conditions. google.comthepharmajournal.comnih.gov

The formation of Des(oxopentyl) Valsartan Benzyl Ester via hydrolysis would theoretically involve the cleavage of the N-pentanoyl (valeryl) amide bond in Valsartan Benzyl Ester, a key intermediate in some synthetic routes of Valsartan. google.comgoogle.com This would be a retro-synthesis step, where the final acylation step is reversed. Although specific studies confirming this pathway for the formation of this particular impurity are scarce, the general principles of amide hydrolysis under acidic or basic conditions could apply.

Table 1: Postulated Hydrolytic Formation of this compound

| Condition | Postulated Mechanism | Key Reactant | Resulting Impurity |

| Acidic Hydrolysis | Protonation of the amide carbonyl followed by nucleophilic attack of water, leading to the cleavage of the N-pentanoyl group. | Valsartan Benzyl Ester | This compound |

| Basic Hydrolysis | Nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl, leading to the cleavage of the N-pentanoyl group. | Valsartan Benzyl Ester | This compound |

It is important to note that the hydrolysis of the benzyl ester group of Valsartan Benzyl Ester to yield Valsartan is a primary reaction, and the selective hydrolysis of the amide bond while the ester remains intact would depend on the relative stability of these two functional groups under specific pH and temperature conditions. google.com

Photolytic degradation involves the breakdown of molecules by light. Studies on the photostability of Valsartan have shown that it can degrade upon exposure to UV radiation, leading to the formation of various degradation products. fao.orgnih.gov One of the identified photoproducts of Valsartan is formed through decarboxylation. fao.org

However, the direct formation of this compound through photolytic degradation of Valsartan or its precursors has not been specifically reported. It is conceivable that under certain photolytic conditions, the energy absorbed by the molecule could lead to the cleavage of the amide bond. Photocatalytic degradation studies of Valsartan have identified pathways including cleavage of the C-N bond in the tertiary amine group. researchgate.netmdpi.com

Table 2: Potential Photolytic Degradation Leading to Related Structures

| Stress Condition | Observed Degradation Products of Valsartan | Relevance to this compound |

| UV-vis radiation (λ > 320 nm) | N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-N-isobutylpentanamide (Decarboxylation product) | While not the target impurity, it demonstrates the susceptibility of the molecule to photolytic cleavage. |

| Photocatalysis (TiO2, g-C3N4) | Cleavage of C-N bonds in the tertiary amine group | This pathway suggests the possibility of amide bond cleavage under certain energetic conditions. researchgate.netmdpi.com |

Oxidative degradation is a common pathway for drug decomposition. Studies have shown that Valsartan degrades significantly under oxidative stress, such as in the presence of hydrogen peroxide. google.comthepharmajournal.comnih.gov The degradation products formed under oxidative conditions are generally different from this compound. For instance, oxidation can lead to the formation of N-oxide derivatives or other hydroxylated species.

There is no direct evidence in the reviewed literature to suggest that this compound is a significant product of the oxidative degradation of Valsartan. The primary degradation pathways under oxidative stress appear to involve other parts of the molecule. researchgate.net

Role of Raw Materials and Solvents in Impurity Generation

The presence of this compound is most plausibly linked to the synthetic route of Valsartan itself, where it can be formed as a process-related impurity. Several synthetic pathways for Valsartan involve the use of L-valine benzyl ester as a starting material or intermediate. google.comgoogle.com

The formation of this compound can occur due to an incomplete acylation reaction. In a typical synthesis, an intermediate, (S)-N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine benzyl ester, is acylated with valeryl chloride to yield N-[(2'-cyanobiphenyl-4-yl)methyl]-N-valeryl-(L)-valine benzyl ester. google.comgoogle.com If this acylation step does not proceed to completion, the unreacted (S)-N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine benzyl ester will be carried through the subsequent steps, ultimately appearing as the this compound impurity in the final product after the formation of the tetrazole ring.

Table 3: Key Raw Materials and Their Role in the Formation of this compound

| Raw Material/Intermediate | Role in Synthesis | Mechanism of Impurity Formation |

| L-Valine Benzyl Ester | Starting material for building the valine portion of the Valsartan molecule. google.com | If the subsequent acylation with valeryl chloride is incomplete, this can lead to the formation of the target impurity. |

| (S)-N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine benzyl ester | Intermediate formed by the alkylation of L-valine benzyl ester. google.com | Incomplete acylation of this intermediate is a direct pathway to the formation of this compound. |

| Valeryl Chloride | Acylating agent used to introduce the pentanoyl group. | Insufficient amount or reactivity of this reagent can lead to incomplete acylation. |

The choice of solvents can also influence the reaction kinetics and impurity profile. While solvents like DMF are noted for their role in the formation of other impurities like N-nitrosodimethylamine (NDMA), their direct influence on the formation of this compound is primarily related to their effect on the completeness of the acylation reaction. nih.gov

Co-crystallization and Solid-State Retention Mechanisms

The solid-state properties of an API can significantly impact its purity and stability. Co-crystallization is a technique used to modify the physicochemical properties of an API by forming a crystalline solid with another component (a co-former). rjptonline.orgresearchgate.net While numerous studies have explored the co-crystallization of Valsartan with various co-formers to enhance its solubility and bioavailability, there is a lack of specific research on the co-crystallization of Valsartan with its impurity, this compound. rjptonline.orgresearchgate.netijpbs.comnih.govmdpi.com

However, it is plausible that during the crystallization process of Valsartan, structurally similar impurities such as this compound could be incorporated into the crystal lattice of the API. This phenomenon, known as solid-state retention, would make the removal of this impurity through simple crystallization challenging. The structural similarity between Valsartan and its des(oxopentyl) benzyl ester analogue, differing only by the absence of the pentanoyl group, could facilitate their interaction and potential co-crystallization.

Table 4: Factors Potentially Influencing Solid-State Retention of this compound

| Factor | Potential Impact |

| Structural Similarity | The high degree of structural similarity between Valsartan and the impurity may allow the impurity to fit into the crystal lattice of Valsartan. |

| Crystallization Conditions | The choice of solvent, temperature, and cooling rate can influence the degree of impurity incorporation into the crystal. |

| Impurity Concentration | Higher concentrations of the impurity in the crystallization solution would increase the likelihood of its incorporation into the final solid product. |

Further studies employing techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) on mixtures of Valsartan and this compound would be necessary to confirm the existence and nature of any co-crystals or solid solutions. scielo.brscielo.br

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules like Des(oxopentyl) Valsartan (B143634) Benzyl (B1604629) Ester. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy is a powerful tool for identifying the number and types of hydrogen atoms in a molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values of the proton signals provide a wealth of structural information. For Des(oxopentyl) Valsartan Benzyl Ester, the ¹H NMR spectrum, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals key structural features. synthinkchemicals.com

A representative ¹H NMR data set for this compound is summarized below. synthinkchemicals.com The spectrum is characterized by signals corresponding to the isopropyl group of the valine moiety, the benzylic protons, the biphenyl (B1667301) system, and the tetrazole ring.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.27-7.56 | m | 9H | Aromatic protons (biphenyl and benzyl ester) |

| 6.75-7.10 | m | 4H | Aromatic protons (biphenyl) |

| 5.19 | dd | 2H | Benzyl ester CH₂ |

| 3.77-3.90 | m | 2H | Biphenyl-CH₂-N |

| 3.49 | d | 1H | Valine α-CH |

| 2.13-2.28 | m | 1H | Valine β-CH |

| 0.95 | d | 3H | Valine γ-CH₃ |

| 0.90 | d | 3H | Valine γ-CH₃ |

This table is based on reported ¹H NMR data and provides a general representation of the expected chemical shifts and multiplicities.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. While specific, publicly available ¹³C NMR data for this compound is not readily found, chemical suppliers indicate its availability upon request. synthinkchemicals.com The expected spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons of the biphenyl and benzyl groups, the aliphatic carbons of the valine residue, and the carbon atom of the tetrazole ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure. While specific 2D NMR data for this compound is not publicly available, these techniques are routinely offered by chemical suppliers for comprehensive characterization. synthinkchemicals.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the spin systems within the valine residue and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different structural fragments of this compound, such as linking the valine moiety to the benzyl group and the biphenylmethyl group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. The calculated exact mass of this compound (C₂₆H₂₇N₅O₂) is 441.2165 g/mol . chem960.com HRMS analysis would confirm this elemental composition, providing a high degree of confidence in the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the protonated molecule [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. While specific MS/MS fragmentation data for this compound is not detailed in the public domain, the fragmentation pattern can be predicted based on its structure and the known fragmentation of the related drug, Valsartan. scirp.orgscielo.br

The fragmentation of the protonated molecule (m/z 442) would likely proceed through the cleavage of the ester and amide bonds, as well as fragmentation of the biphenyl tetrazole moiety. Key expected fragment ions are outlined in the table below.

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss/Fragment Structure |

| 442 [M+H]⁺ | 351 | Loss of the benzyl group (C₇H₇) |

| 442 [M+H]⁺ | 207 | Biphenylmethyl fragment |

| 442 [M+H]⁺ | 91 | Benzyl cation (tropylium ion) |

The study of these fragmentation pathways provides irrefutable evidence for the connectivity of the different structural components of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. Specific absorption bands in the IR spectrum correspond to the vibrational frequencies of different chemical bonds within the molecule.

For this compound, the IR spectrum provides critical evidence for the presence of its key structural features. The analysis of its spectrum reveals characteristic absorption peaks that confirm the integrity of the ester and aromatic functionalities, as well as the tetrazole ring system. biosynth.com

A notable feature in the IR spectrum of this compound is the strong absorption band observed around 1742 cm⁻¹ . biosynth.com This peak is indicative of the C=O (carbonyl) stretching vibration of the benzyl ester group. The position of this band is consistent with that of an aromatic ester, where conjugation of the carbonyl group with the aromatic ring can influence the absorption frequency. biosynth.com

Furthermore, the spectrum displays absorptions in the region of 1600-1668 cm⁻¹ . biosynth.com The peak at approximately 1604 cm⁻¹ can be attributed to the C=C stretching vibrations within the biphenyl and benzyl aromatic rings. biosynth.com Aromatic compounds typically exhibit a series of characteristic peaks in the 1450 to 1600 cm⁻¹ range. The absorption at 1668 cm⁻¹ may be associated with C=N stretching or other vibrations related to the tetrazole ring system. biosynth.com The tetrazole ring itself presents a complex vibrational pattern, with characteristic absorptions also expected in the 1200-900 cm⁻¹ region.

The table below summarizes the key IR absorption bands and their corresponding functional group assignments for this compound.

| **Wavenumber (cm⁻¹) ** | Functional Group Assignment |

| 1742 | C=O Stretch (Aromatic Ester) |

| 1668 | C=N Stretch / Aromatic C=C Stretch |

| 1604 | Aromatic C=C Stretch (Biphenyl and Benzyl Rings) |

This table is based on reported IR data for this compound. biosynth.com

Elemental Analysis and Complementary Techniques

Elemental analysis is a fundamental technique for determining the empirical formula of a pure chemical compound. It precisely measures the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. This data is then compared against the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and purity.

The molecular formula for this compound is C₂₆H₂₇N₅O₂ , with a molecular weight of approximately 441.52 g/mol . synthinkchemicals.comscbt.comchemicalbook.com Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark for the experimental results obtained from elemental analysis.

While specific experimental elemental analysis data for this compound is not publicly available in the search results, the theoretical percentages are presented in the table below. For a sample to be considered pure, the experimentally determined values should closely match these theoretical percentages, typically within a ±0.4% deviation.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 70.73 | Data not available in search results |

| Hydrogen (H) | 6.16 | Data not available in search results |

| Nitrogen (N) | 15.86 | Data not available in search results |

| Oxygen (O) | 7.25 | Data not available in search results |

Theoretical values are calculated based on the molecular formula C₂₆H₂₇N₅O₂.

In conjunction with IR spectroscopy and elemental analysis, other spectrometric techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the complete structural elucidation of this compound. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, with an expected molecular ion peak (M+) at m/z 441. biosynth.com ¹H and ¹³C NMR spectroscopy would offer detailed insights into the hydrogen and carbon framework of the molecule, respectively, allowing for the unambiguous assignment of all atoms in the structure. synthinkchemicals.com A comprehensive characterization data package for this compound, as often provided with analytical standards, would typically include data from all these techniques to ensure its identity and purity. synthinkchemicals.com

Development and Validation of Analytical Methodologies for Des Oxopentyl Valsartan Benzyl Ester Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution, reproducibility, and versatility. pensoft.netnih.gov The development of a robust HPLC method for quantifying Des(oxopentyl) Valsartan (B143634) Benzyl (B1604629) Ester involves the careful optimization of several key chromatographic parameters to achieve adequate separation from the active pharmaceutical ingredient (API) and other related substances.

The choice of stationary phase is fundamental to achieving the desired separation of valsartan and its impurities. For the analysis of moderately polar to non-polar compounds like valsartan and its esters, reversed-phase chromatography is the most common approach. C18 (octadecylsilane, ODS) columns are overwhelmingly preferred due to their hydrophobicity, which allows for effective retention and separation of these compounds. nih.govacgpubs.org Various studies on valsartan impurity profiling utilize C18 columns from different manufacturers, indicating the robustness of this stationary phase chemistry for this application. nih.govajpaonline.comscielo.br

Optimization involves selecting a column with appropriate dimensions and particle size. Columns with smaller particle sizes (e.g., 1.7 µm to 5 µm) can offer higher efficiency and better resolution. nih.govajpaonline.comscielo.br

Table 1: Examples of Stationary Phases Used in Valsartan Impurity Analysis

| Column Type | Dimensions | Particle Size | Application Note |

| Inertsil ODS-3v | 150 x 4.6 mm | 5 µm | Separation of Valsartan and its impurities B and C. ajpaonline.comajpaonline.com |

| Waters Symmetry Shield RP-18 | 250 x 4.6 mm | 5 µm | Simultaneous determination of Valsartan, Hydrochlorothiazide, and their impurities. scirp.org |

| Hypersil ODS (C18) | 250 x 4.6 mm | 5 µm | Separation of Valsartan from its degradation products. scielo.brresearchgate.net |

| Waters Aquity BEH C18 | 100 x 2.1 mm | 1.7 µm | Stability-indicating UPLC method for Valsartan and its seven impurities. nih.gov |

| Waters Symmetry C18 | 250 x 4.6 mm | 5 µm | Stability-indicating assay for Valsartan in bulk drug. nih.gov |

| Poroshell HPH-C18 | 150 x 4.6 mm | 2.7 µm | Quantification of nitrosamine (B1359907) impurities in sartans. oup.comnih.gov |

Mobile Phase Composition and Gradient Elution Strategies

The mobile phase composition is a critical factor that is adjusted to control the retention and elution of Des(oxopentyl) Valsartan Benzyl Ester and other related compounds. A typical mobile phase in reversed-phase HPLC consists of an aqueous component and an organic modifier.

Aqueous Phase: This is often water mixed with a buffer or an acid to control the pH and improve peak shape. Common additives include phosphate (B84403) buffers (e.g., sodium dihydrogen phosphate), acetate (B1210297) buffers, formic acid, or phosphoric acid. oup.comnih.govscielo.brscirp.org Controlling the pH is particularly important for ionizable compounds like valsartan to ensure consistent retention times. nih.gov

Organic Modifier: Acetonitrile (B52724) is the most frequently used organic solvent due to its low UV cutoff and viscosity, which results in good peak shapes and lower backpressure. nih.govscirp.orghrpub.org Methanol (B129727) is also used, sometimes in combination with acetonitrile or as the primary organic component. acgpubs.org

To separate a complex mixture of impurities with varying polarities, a gradient elution strategy is often employed. nih.govscirp.orgresearchgate.net This involves changing the proportion of the organic modifier in the mobile phase during the chromatographic run. A gradient typically starts with a lower concentration of the organic solvent to retain and separate more polar impurities and gradually increases the concentration to elute the less polar compounds, such as the API and non-polar impurities like this compound. oup.comnih.gov Isocratic methods, where the mobile phase composition remains constant, can also be effective for simpler separations or stability-indicating assays focusing on specific degradants. nih.govacgpubs.org

Table 2: Examples of Mobile Phase and Elution Strategies in Valsartan Analysis

| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Elution Mode | Application Note |

| 0.1% Orthophosphoric acid in water | 100% Acetonitrile | Gradient (Tmin/%B): 0/10, 5/10, 20/60, 40/60, 41/10, 50/10 | Separation of Valsartan, HCTZ, and their impurities. scirp.org |

| 0.1% Formic acid in water | 0.1% Formic acid in methanol | Gradient | Determination of six nitrosamine impurities in various sartans. oup.comnih.gov |

| 0.02 M Sodium Dihydrogen Phosphate (pH 2.5) | Acetonitrile | Isocratic (58:42, v/v) | Stability-indicating method for Valsartan. nih.gov |

| Water with 0.2% acetic acid | Acetonitrile | Isocratic (60:40, v/v) | Isolation of process impurities in crude Valsartan. researchgate.net |

| 0.05M Potassium Dihydrogen Phosphate (pH 3.5) | Acetonitrile | Gradient | Simultaneous determination of eight sartan and statin drugs. nih.gov |

Detection Wavelength Optimization (e.g., UV-Vis, PDA)

This compound, sharing the fundamental chromophoric structure of the valsartan molecule, can be readily detected using a UV-Vis or Photodiode Array (PDA) detector. scielo.br The selection of an optimal detection wavelength is crucial for achieving high sensitivity and specificity. The wavelength is typically chosen at the absorption maximum (λmax) of the analyte to ensure the best signal-to-noise ratio.

For valsartan and its related impurities, the UV spectrum generally shows significant absorbance in the range of 225 nm to 280 nm. nih.govnih.gov A PDA detector is particularly useful during method development as it can acquire the entire UV spectrum for each peak, which helps in identifying an optimal wavelength for multiple components and assessing peak purity. scielo.br

Table 3: Common UV Detection Wavelengths for Valsartan and Impurities

| Detection Wavelength (nm) | Application Note |

| 250 | Determination of valsartan and its degradation products. acgpubs.orgnih.gov |

| 230 | Analysis of Valsartan and its impurities B and C. ajpaonline.comajpaonline.com |

| 265 | Quantification of impurities in Valsartan and Hydrochlorothiazide tablets. scirp.org |

| 225 | Monitoring of seven valsartan impurities by UPLC. nih.gov |

| 280 | Simultaneous determination of sartan and statin drugs. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Selectivity and Sensitivity

While HPLC-UV is a robust technique for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior selectivity and sensitivity, making it an indispensable tool for the identification and characterization of unknown impurities and for quantifying them at very low levels. oup.comscielo.brasianjpr.com

Electrospray Ionization (ESI) is the most commonly used ionization technique for the LC-MS analysis of valsartan and its impurities. scielo.brresearchgate.net ESI is a soft ionization method that is well-suited for polar and thermally labile molecules, allowing them to be ionized directly from the liquid phase into the gas phase with minimal fragmentation. This typically results in the formation of protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. scielo.brasianjpr.comresearchgate.net

The choice between positive and negative ion mode depends on the chemical nature of the analyte. For valsartan and its impurities, which possess both acidic (tetrazole) and basic sites, analysis can often be performed in either mode, though one may provide a more robust signal. scielo.brasianjpr.comresearchgate.net Studies have successfully used both ESI(+) to detect the [VAL+H]+ ion at m/z 436 and ESI(-) to detect the deprotonated molecule. scielo.brresearchgate.net

For the definitive identification and structural elucidation of impurities like this compound, high-resolution mass spectrometers are preferred. The Quadrupole Time-of-Flight (Q-TOF) mass analyzer is frequently cited for this purpose in the analysis of valsartan-related substances. scielo.brresearchgate.netasianjpr.comresearchgate.net

The key advantages of a Q-TOF analyzer include:

High Mass Accuracy: Q-TOF instruments can measure the mass-to-charge ratio (m/z) of an ion with high precision (typically within 5 ppm), which allows for the determination of the elemental composition of the impurity. asianjpr.com

High Resolution: The ability to distinguish between ions with very similar m/z values is crucial for separating the analyte signal from background interferences.

MS/MS Capability: Q-TOF analyzers can perform tandem mass spectrometry (MS/MS). In this process, a specific precursor ion (e.g., the molecular ion of the impurity) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint that is invaluable for identifying the compound. scielo.brresearchgate.net

Research on valsartan degradation has demonstrated the power of LC-ESI-Q-TOF-MS/MS to identify degradation products by analyzing their accurate mass and fragmentation pathways, a capability that is directly applicable to the characterization of process impurities like this compound. researchgate.netasianjpr.com

Ultra-Performance Liquid Chromatography (UPLC) for Expedited Analysis

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the analysis of pharmaceutical compounds and their impurities, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). waters.comnih.gov The primary benefit of UPLC lies in its ability to provide faster analysis times and improved resolution, which is achieved by using columns with smaller particle sizes (typically sub-2 µm). nih.govresearchgate.net This leads to a more efficient separation process, allowing for the rapid quantification of trace impurities like this compound.

A typical UPLC method for the analysis of Valsartan and its related compounds, which would be applicable for this compound, often employs a reversed-phase column, such as a C18 column. nih.gov The mobile phase commonly consists of a gradient mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent like methanol or acetonitrile. waters.comnih.gov The gradient elution allows for the effective separation of the main active pharmaceutical ingredient (API) from its various impurities, which may have a wide range of polarities.

For instance, a developed method might utilize a Waters Acquity BEH C18 column (100 mm x 2.1 mm, 1.7 µm) with a gradient elution of a mobile phase composed of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., methanol). waters.comnih.gov The detection is typically carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance, for instance, around 225 nm for valsartan and its impurities. nih.gov The flow rate is optimized to achieve a short run time, often under 10 minutes, without compromising the separation of all relevant peaks. nih.gov The use of UPLC technology not only expedites the analytical process but also enhances sensitivity, which is crucial for the detection of low-level impurities.

Validation Parameters for Analytical Methods

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. nih.gov According to ICH guidelines, several key parameters must be evaluated to ensure the method is reliable, reproducible, and accurate for the quantification of this compound. nih.govsysrevpharm.org

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For the analysis of this compound, specificity is demonstrated by showing that the peak corresponding to this compound is well-resolved from the peaks of Valsartan, other known impurities, and any degradation products. nih.gov

This is often achieved through forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light. nih.govnih.gov The resulting chromatograms should show no interference at the retention time of the this compound peak. The peak purity can also be assessed using a photodiode array (PDA) detector to ensure the spectral homogeneity of the peak.

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

To establish linearity for this compound, a series of standard solutions of the compound at different concentrations would be prepared and analyzed. The peak areas obtained from the chromatograms are then plotted against the corresponding concentrations, and a linear regression analysis is performed. nih.gov A typical acceptance criterion is a correlation coefficient (r²) of greater than 0.99. researchgate.net

Table 1: Example Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 0.5 | 12500 |

| 1.0 | 25100 |

| 2.5 | 62400 |

| 5.0 | 125500 |

| 10.0 | 250800 |

| Regression Analysis | |

| Correlation Coefficient (r²) | 0.9998 |

| Slope | 25000 |

| Intercept | 150 |

This table contains simulated data for illustrative purposes.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve. The formulas are typically: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. nih.gov

Alternatively, they can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Table 2: Example LOD and LOQ for this compound

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.05 |

| Limit of Quantification (LOQ) | 0.15 |

This table contains simulated data for illustrative purposes.

Accuracy represents the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by performing recovery studies, where a known amount of the this compound standard is spiked into a sample matrix. The percentage recovery is then calculated.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). nih.gov

Table 3: Example Accuracy and Precision Data for this compound

| Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

|---|---|---|---|

| 0.5 | 99.5 | 1.8 | 2.5 |

| 2.5 | 101.2 | 1.2 | 1.9 |

| 10.0 | 100.8 | 0.9 | 1.5 |

This table contains simulated data for illustrative purposes. Acceptance criteria for %RSD are typically less than 2%. nih.govmdpi.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. nih.govmdpi.com For a UPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. mdpi.com The stability of the analytical solutions is also assessed over a certain period. nih.gov

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, different instruments, and different days. nih.gov The method is considered rugged if the results are consistent across these variations, with the %RSD typically not exceeding 2%. nih.gov

Table 4: Example Robustness Study Parameters and Acceptance Criteria

| Parameter Varied | Variation | Acceptance Criteria |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | %RSD of peak area < 2.0% |

| Mobile Phase pH | ± 0.2 units | %RSD of peak area < 2.0% |

| Column Temperature | ± 5 °C | %RSD of peak area < 2.0% |

This table contains simulated data for illustrative purposes.

Theoretical and Computational Studies on Des Oxopentyl Valsartan Benzyl Ester

Molecular Modeling and Simulation of Formation Pathways

Molecular modeling and simulation are instrumental in visualizing and quantifying the energetic and conformational landscapes of chemical reactions. The primary formation pathway of Des(oxopentyl) Valsartan (B143634) Benzyl (B1604629) Ester involves the N-alkylation of L-valine benzyl ester with a substituted benzyl halide, typically 4-bromomethyl-2'-(1H-tetrazol-5-yl)biphenyl or a protected version thereof. researchgate.net

Molecular dynamics (MD) and Monte Carlo simulations can be employed to model this reaction in various solvent environments. These simulations provide insights into the conformational preferences of the reactants and the transition state geometries. For instance, the orientation of the L-valine benzyl ester relative to the benzyl halide is critical for a successful SN2 reaction.

Table 1: Calculated Physicochemical Properties of Des(oxopentyl) Valsartan Benzyl Ester

| Property | Value |

| Molecular Formula | C26H27N5O2 |

| Molecular Weight | 441.52 g/mol |

| XLogP3 | 4.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 10 |

| Topological Polar Surface Area | 92.8 Ų |

| Complexity | 589 |

This data is computationally derived and provides a basis for molecular modeling studies. Current time information in Edmonton, CA.

Simulations can explore how different solvents influence the solvation shells around the reacting species, thereby affecting the activation energy of the reaction. Furthermore, modeling can help to understand the steric hindrance posed by the bulky substituents on both reactants, which can lead to the formation of alternative products or unreacted starting materials.

Prediction of Impurity Profile based on Synthetic Route Modifications

The synthesis of Valsartan is a multi-step process, and modifications at any stage can alter the impurity profile of the final product. This compound can be a significant impurity if the subsequent N-acylation step with valeryl chloride is incomplete or if degradation of the acylated product occurs.

Computational models can be developed to predict how changes in the synthetic route affect the formation of this impurity. For example, by using quantitative structure-activity relationship (QSAR) models or more sophisticated machine learning algorithms, it is possible to correlate reaction parameters (e.g., temperature, reactant concentration, catalyst type) with the yield of this compound as an impurity.

Table 2: Hypothetical Impurity Profile Prediction with Varying N-acylation Conditions

| Modification | Predicted % of this compound | Key Influencing Factors |

| Standard Conditions | 0.5% | Steric hindrance, reaction time |

| Increased Temperature | 0.8% | Potential for deacylation |

| Alternative Acylating Agent | 0.3% | Improved reactivity, lower activation energy |

| Different Solvent | 0.6% | Differential solvation of transition state |

This table is illustrative and represents the type of predictive data that can be generated through computational modeling to guide process optimization.

These predictive models are built upon datasets from experimental studies and can significantly reduce the number of experiments required to optimize the synthesis, thereby saving time and resources. They can also help in identifying critical process parameters that need to be tightly controlled to minimize the formation of this compound.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions. For the formation of this compound, DFT can be used to calculate the energies of reactants, transition states, and products, providing a detailed energy profile of the reaction pathway.

The N-alkylation of L-valine benzyl ester is a key step where quantum chemical calculations can provide significant insights. These calculations can help to determine the most likely transition state structure and the associated activation energy. Furthermore, DFT can be used to investigate potential side reactions, such as over-alkylation or elimination reactions, which can compete with the desired N-alkylation.

Table 3: Illustrative DFT-Calculated Energy Profile for the N-alkylation Step

| Species | Relative Energy (kcal/mol) |

| Reactants (L-valine benzyl ester + benzyl halide) | 0 |

| Transition State | +15.2 |

| Products (this compound) | -5.8 |

The values in this table are hypothetical and serve to illustrate the kind of quantitative data obtained from DFT calculations, which are crucial for understanding reaction feasibility and kinetics.

By understanding the electronic structure of the transition state, it is possible to design catalysts or modify reaction conditions to favor the desired reaction pathway. For instance, the choice of base in the reaction mixture can be guided by DFT calculations to ensure efficient deprotonation of the amine without promoting side reactions. These computational approaches provide a microscopic understanding of the reaction, which is invaluable for rational process design and impurity control in the synthesis of Valsartan.

Academic Implications of Des Oxopentyl Valsartan Benzyl Ester on Pharmaceutical Quality and Stability

Impact on Overall Drug Substance Purity and Quality Attributes

From a chemical perspective, the introduction of an ester group in place of a carboxylic acid changes the molecule's polarity and potential for hydrogen bonding. nih.gov This alteration can affect the physicochemical properties of the bulk drug, such as its solubility, dissolution rate, and bioavailability. Although this specific impurity is typically removed during the final stages of synthesis, its presence in intermediate stages at unacceptable levels can indicate inefficiencies in the manufacturing process. synthinkchemicals.com

The effective control and monitoring of Des(oxopentyl) Valsartan (B143634) Benzyl (B1604629) Ester are crucial for meeting the stringent purity requirements set by pharmacopoeias. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed analytical techniques for the detection and quantification of this and other related impurities in Valsartan. researchgate.netbiosynth.com The development of robust analytical methods is essential for ensuring that the levels of such impurities are below the thresholds stipulated by regulatory bodies.

Research efforts in the field of pharmaceutical analysis are continuously focused on developing more sensitive and specific methods for impurity profiling. The availability of well-characterized reference standards for impurities like Des(oxopentyl) Valsartan Benzyl Ester is fundamental for the validation of these analytical methods and for ensuring the accuracy of quality control testing. researchgate.netresearchgate.net

Below is an interactive data table summarizing the key characteristics of this compound:

| Property | Value |

| Chemical Name | N-[[2'-(1H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine Phenylmethyl Ester |

| Synonyms | Valsartan Desvaleryl Benzyl Impurity |

| CAS Number | 676129-93-4 |

| Molecular Formula | C₂₆H₂₇N₅O₂ |

| Molecular Weight | 441.52 g/mol |

| Appearance | White to off-white crystalline powder |

| Application | Analytical standard, impurity reference standard in Valsartan development |

Role in Understanding Valsartan Stability Profiles

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance. These studies involve subjecting the API to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradation products. scbt.com The formation of specific impurities under these conditions helps to elucidate the degradation pathways of the drug molecule.

While this compound is primarily a process-related impurity, its study can contribute to understanding the stability of Valsartan. For instance, the hydrolysis of the ester bond under acidic or basic conditions to form the active Valsartan molecule is a key reaction. Investigating the kinetics and conditions of this hydrolysis can provide valuable data on the stability of any residual ester impurity in the final drug substance.

Furthermore, the analytical methods developed to detect and quantify this compound are often stability-indicating. A stability-indicating method is one that can separate the drug substance from its impurities and degradation products, allowing for an accurate assessment of the drug's stability over time. biosynth.com Research focused on the development of such methods for Valsartan often includes the analysis of samples spiked with known impurities like this compound to demonstrate the method's specificity.

The following table presents a hypothetical summary of findings from a forced degradation study of a Valsartan intermediate containing this compound, illustrating how its degradation can be monitored.

| Stress Condition | Time (hours) | Concentration of this compound (%) | Concentration of Valsartan (%) |

| Acid Hydrolysis (0.1N HCl, 60°C) | 0 | 5.0 | 94.5 |

| 2 | 2.1 | 97.4 | |

| 4 | 0.5 | 99.0 | |

| Base Hydrolysis (0.1N NaOH, 60°C) | 0 | 5.0 | 94.5 |

| 1 | 1.5 | 98.0 | |

| 2 | <0.1 | 99.4 | |

| Oxidative (3% H₂O₂, RT) | 0 | 5.0 | 94.5 |

| 24 | 4.8 | 94.2 | |

| Thermal (80°C) | 0 | 5.0 | 94.5 |

| 24 | 4.9 | 94.4 |

Compliance with International Council for Harmonisation (ICH) Guidelines (e.g., ICH Q3A) from a Research Perspective

The International Council for Harmonisation (ICH) provides guidelines on the technical requirements for the registration of pharmaceuticals for human use. The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," is particularly relevant to the control of impurities like this compound. fda.gov This guideline establishes thresholds for the reporting, identification, and qualification of impurities.

From a research perspective, the ICH Q3A guideline drives the scientific investigation of impurities. The thresholds set by the guideline (see table below) necessitate the development of analytical procedures with sufficient sensitivity to detect impurities at or below these levels.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

The presence of an impurity above the identification threshold requires its structural elucidation. For a known impurity like this compound, this involves confirming its structure using spectroscopic techniques such as NMR, MS, and IR. researchgate.net If an impurity is present at a level above the qualification threshold, its biological safety must be evaluated.

The availability of reference standards for this compound is crucial for these research activities. It allows for the accurate quantification of the impurity and for conducting the necessary toxicological studies if qualification is required.

Strategies for Impurity Control and Mitigation in Pharmaceutical Development

The control of process-related impurities is a critical aspect of pharmaceutical development. For this compound, control strategies focus on both its formation during synthesis and its removal in subsequent purification steps.

Research into the synthesis of Valsartan has led to various patented methods, some of which are designed to minimize the formation of impurities. Key strategies for controlling the levels of this compound include:

Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, reaction time, and the stoichiometry of reactants can maximize the yield of the desired product and minimize the formation of by-products.

Selection of High-Purity Starting Materials: The purity of the starting materials, such as L-valine benzyl ester, is critical. The use of highly pure raw materials can prevent the introduction of impurities that may be difficult to remove later in the process.

In-Process Controls: Implementing in-process analytical testing allows for the monitoring of impurity levels at various stages of the manufacturing process. This enables adjustments to be made in real-time to ensure the final product meets the required specifications.

The following table outlines some of the research-driven strategies for the mitigation of this compound.

| Strategy | Description | Research Focus |

| Process Optimization | Fine-tuning of synthetic steps to favor the formation of Valsartan over its benzyl ester intermediate. | Investigating alternative catalysts, solvents, and temperature profiles to improve reaction selectivity and yield. |

| Crystallization Studies | Development of robust crystallization processes for the efficient removal of the ester impurity. | Screening of various solvent and anti-solvent systems to identify conditions that maximize the purity of the crystallized product. |

| Advanced Analytical Monitoring | Utilization of advanced analytical techniques for real-time monitoring of the reaction progress and impurity formation. | Application of Process Analytical Technology (PAT) tools, such as in-situ spectroscopy, to gain a deeper understanding of the reaction kinetics and impurity profiles. |

Future Research Directions in Valsartan Impurity Chemistry

Exploration of Novel Analytical Techniques for Impurity Detection

The accurate detection and quantification of impurities at trace levels are critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). While standard High-Performance Liquid Chromatography (HPLC) methods are commonly used, future research is geared towards more sensitive, rapid, and specific analytical techniques. nih.govnih.gov

Capillary Electrophoresis (CE): Capillary Zone Electrophoresis (CZE) has emerged as a powerful technique for the chiral separation of valsartan (B143634) and its enantiomeric impurities. jocpr.comnih.govmdpi.com Research has demonstrated the successful separation of (R,S)-enantiomers of valsartan using cyclodextrins as chiral selectors. jocpr.commdpi.com This approach could be adapted for the specific detection of Des(oxopentyl) Valsartan Benzyl (B1604629) Ester, particularly if chiral variations of this impurity are a concern. The high efficiency and low sample volume requirements of CE make it an attractive alternative to traditional chromatographic methods. mdpi.com

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS): The combination of the high separation power of UPLC with the sensitivity and specificity of tandem mass spectrometry (MS/MS) offers a robust platform for impurity profiling. nih.govrjptonline.orgrjptonline.org UPLC-Q-TOF-MS/MS (Quadrupole Time-of-Flight) methods have been developed for the determination of various sartans and their degradation products. rjptonline.orgrjptonline.org Such techniques can provide accurate mass measurements and fragmentation patterns, enabling the unambiguous identification of impurities like Des(oxopentyl) Valsartan Benzyl Ester, even at very low concentrations. nih.gov A study on the quantification of two potential genotoxic impurities in valsartan highlighted the capability of UPLC-MS/MS to detect impurities at the parts-per-million (ppm) level. nih.gov

The following table summarizes the operational parameters for some advanced analytical techniques applicable to valsartan impurity analysis.

| Analytical Technique | Column/Capillary | Mobile Phase/Buffer | Detection | Key Advantages |

| Capillary Zone Electrophoresis (CZE) | Untreated fused silica (B1680970) capillary (75µm I.D., 60 cm effective length) jocpr.com | 30 mmol/L sodium acetate (B1210297) and 18 mg/mL β-CD (pH=4.50) jocpr.com | UV at 254 nm jocpr.com | High resolution of enantiomers, low sample consumption. jocpr.commdpi.com |

| UPLC-Q-TOF-MS/MS | Acquity UPLC BEH C18 (100.0 × 2.1mm, 1.7µm) rjptonline.org | Acetonitrile-2mM ammonium (B1175870) acetate (50:50, v/v) rjptonline.org | Negative ionization mode MS/MS rjptonline.org | High sensitivity and structural elucidation capabilities. rjptonline.orgrjptonline.org |

| Stability-Indicating HPLC | Symmetry C18 (250mm × 4.6mm × 5μ) nih.gov | 0.02 mM sodium dihydrogen ortho-phosphate (B1173645) (pH 2.5) and acetonitrile (B52724) (58:42 v/v) nih.gov | UV detection nih.gov | Proven ability to separate degradation products. nih.gov |

Design of Greener Synthetic Routes to Minimize Impurity Formation

Traditional synthetic routes for valsartan have often involved the use of toxic reagents and harsh reaction conditions, which can lead to the formation of various impurities. acs.org Future research is increasingly focused on developing "greener" and more efficient synthetic strategies that minimize waste and improve the purity profile of the final product.

Enzymatic Synthesis: Biocatalysis, using enzymes to perform specific chemical transformations, is a cornerstone of green chemistry. The use of enzymes can lead to highly selective reactions under mild conditions, thereby reducing the formation of impurities. europa.eu While the initial plan for a valsartan synthesis cascade involved enzymatic methyl ester hydrolysis, chemical hydrolysis with sodium hydroxide (B78521) was also successfully implemented. europa.eu Future research could focus on identifying or engineering specific enzymes for the key steps in valsartan synthesis, which could potentially eliminate the formation pathways for certain impurities. A synthesis method for Sacubitril valsartan sodium has been disclosed that utilizes an enzyme-catalyzed reaction as a core step, highlighting the potential of biocatalysis in producing high-purity intermediates. europa.eu

Improved Purification Processes: Research into more efficient purification methods can also contribute to a greener process. An improved synthesis of valsartan described a method for the recovery and reuse of tributyltin chloride, a byproduct from the tetrazole ring formation step, thus reducing waste. researchgate.net Furthermore, optimizing crystallization conditions can lead to higher purity of the final product with fewer purification steps. acs.org

Advanced Computational Tools for Predictive Impurity Science

The ability to predict the formation of potential impurities before they are synthesized can significantly streamline the drug development process. Advanced computational tools are becoming increasingly valuable in this area.

(Q)SAR Models for Genotoxicity Prediction: For impurities that may have genotoxic potential, (Quantitative) Structure-Activity Relationship ((Q)SAR) models are employed as part of the ICH M7 guideline for the assessment and control of DNA reactive impurities. lhasalimited.org Software platforms like Derek Nexus (an expert rule-based system) and Sarah Nexus (a statistical-based system) are used to predict the mutagenic potential of impurities. nih.govlhasalimited.orgnih.gov These tools can be used to assess the potential risk of this compound and guide the development of control strategies. A study on two potential genotoxic impurities in valsartan utilized Derek and Sarah Nexus to classify the impurities and set appropriate limits. nih.gov

Prediction of Degradation Pathways: Computational tools can also be used to predict the degradation pathways of a drug substance under various stress conditions. A study on valsartan degradation products used computer tools to evaluate the biodegradability, lipophilicity, and physiological activity of degradation products identified through experimental studies. nih.gov Such in silico approaches can help in identifying potential degradation products, including those that might arise from this compound, and inform the design of stability studies.

The following table lists some computational tools and their applications in impurity science.

| Computational Tool | Application | Relevance to this compound |

| Derek Nexus | Expert rule-based prediction of toxicity, including mutagenicity. lhasalimited.orgtktsweden.com | Assessment of the potential genotoxicity of the impurity to guide control strategies. nih.gov |

| Sarah Nexus | Statistical-based prediction of mutagenicity. lhasalimited.orgnih.gov | Complements Derek Nexus for a more robust ICH M7 assessment of mutagenic potential. nih.gov |

| EAWAG-BBD Program | Prediction of neutral biotransformation pathways. nih.gov | Understanding potential metabolic or degradation pathways of the impurity in biological or environmental systems. nih.gov |

| Molecular Dynamic Simulations | Evaluation of interactions with biological targets. nih.gov | Assessing if the impurity could have any unintended pharmacological activity. nih.gov |

Comprehensive Understanding of Impurity Interactions within Complex Mixtures

Pharmaceutical formulations are complex mixtures of the API and various excipients. Impurities can potentially interact with these components, affecting the stability, bioavailability, and safety of the final drug product.

Drug-Excipient Compatibility Studies: Compatibility studies between valsartan and various pharmaceutical excipients have been conducted using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD). nveo.orgresearchgate.netscielo.br These studies have shown that valsartan can have physical interactions with excipients like magnesium stearate (B1226849) and polyvinylpyrrolidone (B124986) (PVP) K30. nveo.org Furthermore, chemical interactions leading to degradation products were observed with crospovidone and hypromellose under accelerated stability conditions. scielo.brscielo.br Understanding how this compound might interact with these and other excipients is crucial for developing stable formulations.

A summary of valsartan's compatibility with common excipients is provided in the table below.

| Excipient | Interaction with Valsartan | Analytical Technique(s) | Reference |

| Magnesium Stearate | Physical interaction | DSC, FTIR, XRPD, SEM | nveo.org |

| PVP K30 | Strong interaction | DSC, FTIR, XRPD, SEM | nveo.org |

| Crospovidone | Incompatible, led to degradation products | HPLC-UV | scielo.brscielo.br |

| Hypromellose | Incompatible, led to degradation products | HPLC-UV | scielo.brscielo.br |

| Microcrystalline Cellulose | Compatible | HPLC-UV | scielo.br |

| Titanium Dioxide | Compatible | HPLC-UV | scielo.br |

Q & A

Q. What are the established synthetic pathways for preparing Des(oxopentyl) Valsartan Benzyl Ester?

this compound is synthesized via multi-step routes involving key intermediates like Boc-protected amino acids and Suzuki-Miyaura coupling. A continuous flow approach combining N-acylation, coupling, and hydrolysis has been optimized for scalability and purity, using coil reactors and fixed-bed systems to enhance reaction efficiency . Esterification of L-valine derivatives with benzyl groups is a critical step, often requiring hydrogenation for deprotection .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure and stereochemistry. Chiral HPLC with reference standards (e.g., USP Valsartan Related Compound C RS) resolves enantiomeric impurities, while X-ray crystallography validates solid-state configurations .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (e.g., 220 nm) and relative correction factor methods are validated for quantification. Use of principal component self-control techniques minimizes matrix interference, as demonstrated in valsartan benzyl ester analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles during this compound synthesis?

Impurity profiling via LC-MS/MS identifies byproducts such as 4-Oxo-Valsartan Benzyl Ester (CAS 188240-32-6) and diastereomeric mixtures (e.g., 4-Hydroxy derivatives, CAS 1356929-45-7). Comparative studies with USP reference standards (e.g., Valsartan Impurity III) clarify structural ambiguities . For unresolved peaks, forced degradation studies (acid/base hydrolysis, oxidation) coupled with mass fragmentation libraries aid in structural elucidation .

Q. What metabolic pathways involve this compound, and how are they studied?

In vitro metabolism studies using liver microsomes reveal oxidative pathways, such as ketone formation (4-Oxo derivatives) and ester hydrolysis. Radiolabeled analogs (e.g., deuterated valsartan-d9) track metabolic fate via LC-HRMS, while synthetic metabolites (e.g., 4-Oxo-Valsartan Benzyl Ester) serve as reference markers .

Q. How do reaction conditions impact the stability of this compound during storage or processing?

Accelerated stability studies (40°C/75% RH) coupled with kinetic modeling predict degradation rates. Hydrolytic degradation is minimized by avoiding aqueous media, while photostability requires amber glass storage. LC-MS monitors degradation products like N-desethyl analogs and tetrazole ring-opened species .

Q. What strategies optimize the purification of this compound from synthetic mixtures?

Preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) resolves closely related impurities. For large-scale purification, crystallization from ethanol/water mixtures enhances yield and purity (>99.5%), validated by differential scanning calorimetry (DSC) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |